甲苯二异氰酸酯-15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

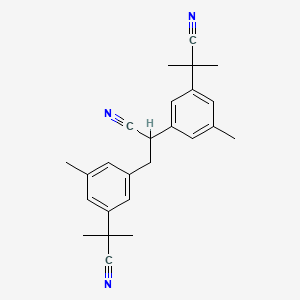

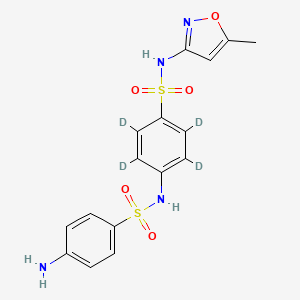

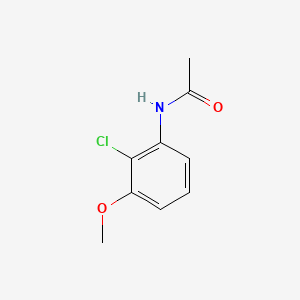

Tolylene 2,4-Diisocyanate-15N2 is a chemical compound used primarily in scientific research. It is a labeled analogue of Tolylene 2,4-Diisocyanate, which is a synthetic reagent utilized in various applications, including the production of polyurethane foams. The compound is characterized by the presence of two isocyanate groups attached to a toluene ring, with the nitrogen atoms labeled with the isotope 15N.

科学研究应用

Tolylene 2,4-Diisocyanate-15N2 is used in various scientific research applications, including:

Fabrication of Gelatin Electrospun Membranes: It plays a critical role in the fabrication of gelatin electrospun membranes with enhanced antibacterial properties.

Development of Chemically Sensitive Potentiometric Sensors: It is employed in the development of chemically sensitive potentiometric sensors using lignin-based polyurethanes.

Polyurethane Foams: It is utilized in the production of polyurethane foams and tank trucks.

作用机制

Target of Action

Tolylene 2,4-Diisocyanate-15N2, also known as TDI, primarily targets the respiratory system . It is a highly reactive compound that can interact with various biological molecules, particularly those containing amino or hydroxyl groups .

Mode of Action

The mode of action of TDI is largely attributed to its isocyanate groups . These groups are highly reactive and can readily bind to amino or hydroxyl groups, such as those found in proteins . This reactivity allows TDI to interfere with many different biological processes

生化分析

Cellular Effects

Tolylene 2,4-Diisocyanate-15N2’s effects on various types of cells and cellular processes are not well-studied. Its parent compound, 2,4-Toluene diisocyanate, is known to cause severe irritation of the skin and eyes, and affects the respiratory, gastrointestinal, and central nervous systems in humans . It also causes significant decreases in lung function in workers, an asthma-like reaction characterized by wheezing, dyspnea, and bronchial constriction .

Molecular Mechanism

The molecular mechanism of action of Tolylene 2,4-Diisocyanate-15N2 is not well-understood. It is known that 2,4-Toluene diisocyanate, a related compound, is a cholinesterase or acetylcholinesterase (AChE) inhibitor

Temporal Effects in Laboratory Settings

The temporal effects of Tolylene 2,4-Diisocyanate-15N2 in laboratory settings are not well-documented. It is known that the compound may deposit some white solids during storage .

Dosage Effects in Animal Models

The effects of different dosages of Tolylene 2,4-Diisocyanate-15N2 in animal models are not well-studied. It is known that 2,4-Toluene diisocyanate, a related compound, has moderate to extreme acute toxicity from inhalation exposure and low acute toxicity from oral exposure in rats .

准备方法

Tolylene 2,4-Diisocyanate-15N2 is synthesized through the cyanation of toluene . The industrial production of Tolylene 2,4-Diisocyanate involves the distillation of a raw mixture to produce an 80:20 mixture of 2,4-Tolylene Diisocyanate and 2,6-Tolylene Diisocyanate . This mixture can be further separated to obtain pure 2,4-Tolylene Diisocyanate.

化学反应分析

Tolylene 2,4-Diisocyanate-15N2 undergoes various chemical reactions, including:

Reaction with Hydroxyl Groups: The isocyanate groups react with hydroxyl groups to form carbamate (urethane) links.

Reaction with Methanol: It reacts with methanol to form tolylene-2,4-dicarbamate.

Reactivity of Isocyanate Groups: The two isocyanate groups in Tolylene 2,4-Diisocyanate react at different rates, with the 4-position being approximately four times more reactive than the 2-position.

相似化合物的比较

Tolylene 2,4-Diisocyanate-15N2 can be compared with other similar compounds, such as:

These compounds share similar isocyanate functional groups but differ in their molecular structures and reactivity. Tolylene 2,4-Diisocyanate-15N2 is unique due to its specific isotopic labeling with 15N, which makes it particularly useful for certain types of scientific research.

属性

CAS 编号 |

1346599-79-8 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

176.145 |

IUPAC 名称 |

1-methyl-2,4-bis(oxomethylideneamino)benzene |

InChI |

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1 |

InChI 键 |

DVKJHBMWWAPEIU-LCTSPGJJSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O |

同义词 |

2,4-Diisocyanato-1-methylbenzene-15N2; Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2; 1,3-Diisocyanato-4-methylbenzene-15N2; 2,4-Diisocyanato-1-methylbenzene-15N2; 2,4-Diisocyanatotoluene-15N2; 2,4-TDI-15N2; 2,4-Toluene Diisocyanate-15N2; 2,4-Toluyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)